molecular formula C15H23N3O B2441200 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 1448057-14-4

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2441200
CAS No.: 1448057-14-4
M. Wt: 261.369
InChI Key: SSHXYJJCHBNMTP-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .

Comparison with Similar Compounds

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide can be compared with other indazole derivatives such as:

These compounds share a similar indazole core structure but differ in their substituents, leading to variations in their biological activities and applications .

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-18-14-9-5-4-8-12(14)13(17-18)10-16-15(19)11-6-2-3-7-11/h11H,2-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHXYJJCHBNMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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